molecular formula C18H29NaO3S B7822894 sodium;2-dodecylbenzenesulfonate

sodium;2-dodecylbenzenesulfonate

Cat. No.: B7822894
M. Wt: 348.5 g/mol
InChI Key: HFQQZARZPUDIFP-UHFFFAOYSA-M
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Description

Sodium 2-dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S), commonly abbreviated as SDBS, is an anionic surfactant with a branched dodecyl chain attached to a benzene ring sulfonated at the para position (often referred to as "linear" in commercial contexts despite its branching). Its molecular weight is 348.48 g/mol, and it is widely used in detergents, emulsifiers, and enhanced oil recovery (EOR) due to its ability to reduce interfacial tension (IFT) . SDBS is regulated under 21 CFR 173.405 for specific industrial applications, reflecting its safety profile when used within defined limits .

Properties

IUPAC Name

sodium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQQZARZPUDIFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gas-Phase Sulfonation Using SO₃

In this method, a mixed gas containing 4–6% SO₃ in dry air is introduced into a reactor filled with dodecylbenzene at 40–45°C. The molar ratio of SO₃ to dodecylbenzene is critical, typically maintained at 1.05–1.2:1 to ensure complete sulfonation while minimizing side reactions. Aging the sulfonic acid for 0.5–1 hour enhances reaction completeness, followed by hydration with 8–15% water to stabilize the intermediate.

Reaction Equation :

Dodecylbenzene+SO3Dodecylbenzenesulfonic Acid+H2SO4(Side Product)[1]\text{Dodecylbenzene} + \text{SO}3 \rightarrow \text{Dodecylbenzenesulfonic Acid} + \text{H}2\text{SO}_4 \quad \text{(Side Product)}

Oleum-Based Sulfonation

Oleum (20–30% free SO₃) reacts with dodecylbenzene in a controlled exothermic process. A study using 2-phenyldodecane as a precursor demonstrated that adding 1.25 wt% oleum at 35°C yields sulfonic acid with 98.5% purity after neutralization. However, this method generates residual sulfuric acid, necessitating additional purification steps.

Neutralization and Sodium Salt Formation

Neutralizing dodecylbenzenesulfonic acid with sodium hydroxide (NaOH) converts it into the sodium salt. The process is temperature-sensitive, with optimal results achieved at 30–50°C and a final pH of 7.5–8.0. Excess NaOH can trigger side reactions, producing sodium sulfate (Na₂SO₄) impurities:

Side Reaction :

H2SO4+2NaOHNa2SO4+2H2O[1]\text{H}2\text{SO}4 + 2\text{NaOH} \rightarrow \text{Na}2\text{SO}4 + 2\text{H}_2\text{O}

To mitigate impurities, stoichiometric NaOH addition and controlled mixing are essential. Post-neutralization, the crude product contains 5–10% Na₂SO₄, necessitating purification.

Impurity Removal and Product Refinement

Calcium Chloride (CaCl₂) Precipitation

A patented method introduces CaCl₂ during neutralization to precipitate sulfate ions as calcium sulfate (CaSO₄). The process occurs in two stages:

  • Primary Precipitation : At 30–50°C, CaCl₂ reacts with Na₂SO₄:

    Na2SO4+CaCl2CaSO4+2NaCl[1]\text{Na}_2\text{SO}_4 + \text{CaCl}_2 \rightarrow \text{CaSO}_4 \downarrow + 2\text{NaCl}

    This reduces Na₂SO₄ content by 80–90%, leaving NaCl, which acts as a viscosity modifier in final detergent formulations.

  • Secondary Precipitation : Heating to 65–85°C facilitates metathesis between residual CaCl₂ and NaOH:

    2NaOH+CaCl2Ca(OH)2+2NaCl[1]2\text{NaOH} + \text{CaCl}_2 \rightarrow \text{Ca(OH)}_2 \downarrow + 2\text{NaCl}

    The insoluble Ca(OH)₂ is removed via filtration, yielding a purified SDBS solution with <1% Na₂SO₄.

Filtration and Drying

Post-precipitation, the mixture is aged for 5–8 hours to allow complete sedimentation. Vacuum filtration removes CaSO₄ and Ca(OH)₂, followed by spray drying to obtain powdered SDBS.

Comparative Analysis of Synthesis Routes

ParameterSO₃ Gas-Phase MethodOleum Method
Sulfonation Agent SO₃ gas (4–6%)Oleum (20–30% SO₃)
Temperature 40–45°C35–50°C
Byproduct H₂SO₄H₂SO₄, Na₂SO₄
Purity After Neutralization 90–95%85–90%
Key Advantage Lower Na₂SO₄ contentHigher reaction yield

Industrial-Scale Optimization

Process Efficiency

Gas-phase sulfonation minimizes waste acid generation compared to oleum, reducing environmental impact. However, oleum remains prevalent in facilities with SO₃ distillation capabilities.

Cost Considerations

Calcium chloride treatment adds ~15% to raw material costs but eliminates downstream NaCl supplementation in detergent blends, offering long-term savings.

Emerging Innovations and Challenges

Recent advancements focus on catalytic sulfonation and solvent-free processes to enhance selectivity. However, controlling sulfonic acid isomerism (e.g., 2-dodecyl vs. 4-dodecyl substitution) remains challenging, impacting surfactant performance .

Chemical Reactions Analysis

Side Reactions and Challenges

The sulfonation process is prone to side reactions , which affect product purity:

A. Sulfone Formation

  • Mechanism : Over-oxidation of the sulfonic acid group to sulfone under harsh conditions (e.g., high temperature, prolonged reaction time) .

  • Mitigation : Use of SO₃ instead of H₂SO₄ reduces sulfone formation .

B. Polysulfonic Acid Generation

  • Mechanism : Multiple sulfonation of the benzene ring when excess sulfonating agent or high temperatures are used .

  • Impact : Reduces product yield and complicates purification .

Data Table 2: Factors Influencing Side Reactions

FactorEffect on Sulfone/Polysulfonic AcidOptimal Control
TemperatureHigh temperature increases sulfone<70°C
Reaction timeExtended time promotes polysulfonic2 hours
Sulfonating agentSO₃ preferred over H₂SO₄

Degradation and Modification

  • Photocatalytic Degradation :

    • Mechanism : Titanium dioxide (TiO₂) catalyzes SDBS breakdown under UV light, influenced by anions (e.g., Cl⁻, NO₃⁻) in solution .

    • Impact : Anions compete for reactive radicals, reducing degradation efficiency .

  • Formaldehyde Reaction :

    • Mechanism : SDBS reacts with formaldehyde to form multifunctional surfactants with enhanced interfacial tension reduction and emulsification properties .

    • Conditions : Room temperature, aqueous solution.

Data Table 3: Formaldehyde Reaction Products

ProductKey PropertyOil Displacement Efficiency
SDBS-2Reduced interfacial tension25%
SDBS-4Improved foaming ability20%

Environmental and Biological Interactions

  • Surfactant Activity :

    • Role : Lowers surface tension, facilitating organic transfer in systems like sludge fermentation .

    • Impact : Enhances hydrogen production by improving microbial accessibility to substrates .

  • Aquatic Toxicity :

    • Mechanism : Disrupts gill histopathology and induces oxidative stress (reduced SOD activity) in zebrafish .

    • Concentration Effects : 0.5 mg/L causes neutrophilia and lymphocytosis .

Analytical Characterization

  • NMR Data :

    • ¹H NMR : δ 0.84 (t, J = 7.0 Hz, 3H), 0.95–1.38 (m, 19H), 1.51 (pquart, J = 7.3 Hz, 2H), 2.65 (psext, J = 7.0 Hz, 1H), 7.11 (d, J = 7.6 Hz, 2H), 7.56 (d, J = 8.4 Hz, 2H) .

    • ¹³C NMR : δ 13.8, 22.0, 22.1, 27.0, 28.9, 31.2, 37.6, 38.8, 125.4, 125.8, 145.3, 147.7 .

Scientific Research Applications

Household and Industrial Cleaning

Household Cleaning Products:

  • SDBS is a key ingredient in various cleaning agents such as laundry detergents, dishwashing liquids, and all-purpose cleaners. Its ability to improve wetting and dispersal makes it effective in removing dirt and grease from surfaces.

Industrial Cleaning Agents:

  • In industrial settings, SDBS is utilized in metal cleaning solutions, automotive cleaners, and ceramic cleaning agents. It effectively removes oils, pigments, and adhesives from machinery and components .
Application Description
Household DetergentsEnhances cleaning efficacy in laundry and dishwashing products.
Industrial CleanersUsed in formulations for metal, automotive, and ceramic cleaning.

Textile Industry

In the textile industry, SDBS plays a crucial role in dyeing processes. It enhances dye uptake, improves uniformity in dye application, and increases the softness of fabrics. Additionally, it is employed as a desizing agent and refining agent for cotton fabrics .

Textile Application Function
DyeingImproves dye uptake and uniformity.
RefiningUsed as a desizing agent for cotton fabrics.

Pharmaceutical Applications

SDBS has been studied for its efficacy in treating skin conditions caused by Demodex mites. Clinical trials have demonstrated that SDBS can significantly reduce inflammatory lesions associated with demodicidosis, outperforming traditional treatments like metronidazole .

Pharmaceutical Use Effectiveness
Demodicidosis TreatmentAchieved an effective rate of 87.1% in clinical trials.

Environmental Applications

Recent studies have explored the use of SDBS in wastewater treatment processes. Its degradation typically involves desulfonation followed by aromatic ring opening, which can be enhanced through solar-mediated electrochemical methods . This application is particularly relevant for managing wastewater from industries that utilize SDBS.

Environmental Application Process
Wastewater TreatmentDegradation via solar-mediated electrochemical oxidation.

Food Industry

SDBS is also used as a sanitizer for fruits and vegetables, providing effective decontamination while being safe for consumption when used correctly . Its ability to reduce surface tension aids in the removal of dirt and pathogens.

Food Application Function
SanitizationUsed to clean fruits and vegetables effectively.

Research and Development

In research settings, SDBS has been utilized as a dispersant for nanomaterials such as graphene nanoflakes and single-walled carbon nanotubes (SWCNTs). It facilitates the stabilization of these materials in aqueous solutions, enhancing their applicability in various fields including electronics and materials science .

Research Application Functionality
Nanomaterial DispersalStabilizes graphene nanoflakes and SWCNTs in solution.

Case Studies

  • Clinical Study on Demodicidosis:
    • A clinical trial involving 62 patients showed that treatment with a 2% SDBS ointment resulted in significant improvement in symptoms compared to controls treated with metronidazole .
  • Environmental Impact Assessment:
    • Research indicated that SDBS can be effectively removed from wastewater using macroporous adsorbents, achieving over 90% removal efficiency under optimal conditions .
  • Nanotechnology Applications:
    • Studies demonstrated that SDBS could stabilize dispersions of graphene nanoflakes, leading to advancements in material applications for electronics .

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Lignosulfonate

Sodium lignosulfonate, a byproduct of wood pulping, is a natural anionic surfactant. A study comparing SDBS, sodium lignosulfonate, and sodium p-toluene sulfonate for EOR demonstrated that SDBS achieved the lowest IFT (0.12 mN/m) compared to sodium lignosulfonate (1.89 mN/m) and sodium p-toluene sulfonate (0.09 mN/m). This superior performance is attributed to SDBS’s hydrophobic alkyl chain and polar sulfonate group, which enhance micelle formation and oil displacement efficiency .

Surfactant Interfacial Tension (mN/m) Biodegradability Source
SDBS 0.12 Moderate Synthetic
Sodium lignosulfonate 1.89 High Natural
Sodium p-toluene sulfonate 0.09 Low Synthetic

Linear Alkylbenzene Sulfonates (LAS)

LAS, structurally similar to SDBS but with a linear alkyl chain, exhibits higher biodegradability (80–90% degradation in 28 days) compared to SDBS (50–60%) due to reduced steric hindrance. However, SDBS outperforms LAS in hard water due to its branched structure, which resists precipitation with Ca²⁺/Mg²⁺ ions .

Sodium Dodecyl Sulfate (SDS)

SDS (C₁₂H₂₅SO₄Na) lacks the benzene ring, resulting in higher critical micelle concentration (CMC: 8.2 mM) compared to SDBS (CMC: 1.5 mM). This makes SDBS more efficient at lower concentrations for emulsification. SDS also shows higher aquatic toxicity (LC₅₀ for Daphnia magna: 2.4 mg/L) than SDBS (LC₅₀: 8.7 mg/L) .

Sodium p-Toluene Sulfonate

This compound features a methyl-substituted benzene ring. While it achieves slightly lower IFT than SDBS (0.09 mN/m), its smaller alkyl chain limits micelle stability, making it less effective for long-term oil recovery .

ABSNa50 (Sodium Alkylbenzene Sulfonate)

ABSNa50, a commercial sodium alkylbenzene sulfonate with an undecyl chain, shares similar surfactant properties with SDBS. However, studies show SDBS forms more stable micelles in saline environments due to its longer dodecyl chain, enhancing its utility in petroleum extraction .

Environmental and Toxicological Considerations

SDBS exhibits moderate biodegradability but poses chronic aquatic toxicity (EC₅₀ for algae: 5.2 mg/L) . Electrochemical degradation using boron-doped diamond (BDD) anodes efficiently breaks SDBS into carboxylic acids (e.g., oxalic acid), achieving 95% TOC removal at neutral pH . In contrast, sodium lignosulfonate degrades more rapidly via microbial pathways, minimizing ecological risks .

Key Research Findings

  • Enhanced Oil Recovery: SDBS reduces IFT to 0.12 mN/m, outperforming sodium lignosulfonate and matching sodium p-toluene sulfonate in efficiency .
  • Flame Retardancy : When combined with EDA-DOPO, SDBS reduces dripping in polyurethane foams, achieving HF1 fire ratings .
  • Environmental Remediation : Zero-valent iron (ZVI) effectively removes SDBS (90% efficiency) from wastewater at near-neutral pH .

Q & A

Q. What are the primary synthetic pathways for sodium 2-dodecylbenzenesulfonate (SDBS) in industrial and laboratory settings?

SDBS is synthesized via a multi-step chemical process:

  • Dehydrogenation : Linear paraffins (C10–C14) are dehydrogenated to form linear olefins.
  • Alkylation : Olefins react with benzene to produce linear alkylbenzenes (LAB).
  • Sulfonation : LAB is sulfonated using concentrated sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide to yield SDBS .
  • Purification : Residual sulfuric acid and unsulfonated hydrocarbons are removed via phase separation.
    Commercial SDBS typically contains a mixture of alkyl chain lengths (C10–C16) and isomers, with ~87–98% linearity .

Q. How can researchers accurately quantify SDBS concentrations in aqueous solutions during experimental studies?

  • Liquid Chromatography-Mass Spectrometry (LC/MS) : Provides high sensitivity for SDBS homologs and isomers (e.g., using columns like Shodex DE-213 or GF-310 HQ) .
  • Spectrophotometry : Methylthioninium chloride (MBAS assay) detects anionic surfactants at 652 nm, validated for SDBS in environmental samples .
  • Mitigating Interference : Adding SDBS (40 mg/L) to extraction solvents reduces adsorption losses of analytes like quaternary ammonium compounds (QACs) on glassware .

Q. What experimental precautions are critical when handling SDBS in laboratory environments?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosolized particles.
  • Waste Management : Collect SDBS-containing waste separately for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does the inclusion of SDBS in extraction solvents improve the recovery efficiency of quaternary ammonium compounds (QACs) in analytical workflows?

SDBS reduces QAC adsorption on glassware by forming micelles that encapsulate QAC ions. At 40 mg/L SDBS, extraction efficiency increases by 15–20% due to electrostatic shielding and reduced surface interactions. This method is critical for accurate trace analysis of QACs in environmental matrices .

Q. What mechanistic insights explain the enhanced stabilization of zinc-ion battery anodes using SDBS as a non-sacrificial electrolyte additive?

SDBS coordinates with Zn²+ ions via its sulfonate group, forming a stable solid-electrolyte interphase (SEI) that suppresses dendrite growth. Computational studies show SDBS’s high HOMO energy level (-5.2 eV) enhances adsorption on Zn surfaces, improving Coulombic efficiency (99.3% over 500 cycles) and cycle stability .

Q. How do mixed surfactant systems containing SDBS and nonionic admixtures affect interfacial tension and surface elasticity in colloidal systems?

  • Adsorption Mechanism : Nonionic dodecylbenzene (DDB) co-adsorbs with SDBS at interfaces, dominating the adsorption layer even at low concentrations.
  • Surface Elasticity : DDB increases surface elasticity by 30–50% due to tighter packing of surfactant molecules.
  • Counterion Effects : Trivalent ions (e.g., Fe³⁺) reduce surface tension by 15–20 mN/m via stronger Stern-layer binding .

Q. What computational models effectively describe the degradation kinetics of SDBS in advanced oxidation processes (AOPs)?

  • Electro/Fe²⁺-Persulfate Systems : SDBS degradation follows pseudo-first-order kinetics (k=0.12 min1k = 0.12\ \text{min}^{-1}) with hydroxyl (•OH) and sulfate (SO₄•⁻) radicals as primary oxidants.
  • Langmuir-Hinshelwood Model : Validates adsorption-dependent degradation, where surface-bound SDBS reacts with radicals (R2=0.994R^2 = 0.994) .

Q. How do catalytic systems like La₂O₃/Fe₃O₄ enhance the mechanochemical degradation efficiency of SDBS compared to traditional methods?

  • Reactive Oxygen Species (ROS) : La₂O₃ generates •OH via electron-hole pairs under mechanical stress, achieving 95% SDBS degradation in 60 minutes.
  • Magnetic Recovery : Fe₃O₄ enables catalyst reuse for 5 cycles with <10% efficiency loss, outperforming TiO₂-based methods by 30% in energy efficiency .

Methodological Considerations

  • Contradiction Analysis : While SDBS is effective in QAC recovery , its presence in environmental samples complicates MBAS assays due to false positives. Cross-validation with LC/MS is recommended .
  • Data Interpretation : Surface tension reductions in mixed surfactant systems require distinguishing SDBS’s ionic contributions from nonionic admixtures .

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